1-Methyl-2-(nitromethyl)benzene
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Overview
Description
1-Methyl-2-(nitromethyl)benzene, also known as 2-nitrotoluene, is an organic compound with the molecular formula C8H9NO2. It is a derivative of toluene, where a nitro group is attached to the benzene ring. This compound is of interest due to its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(nitromethyl)benzene can be synthesized through the nitration of toluene. The nitration process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 2-methyl-1-aminobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products
Oxidation: 2-Methyl-1-nitrobenzene can be oxidized to form 2-methyl-1-nitrobenzoic acid.
Reduction: The reduction of this compound yields 2-methyl-1-aminobenzene.
Substitution: Various substituted benzene derivatives can be formed depending on the substituent introduced.
Scientific Research Applications
1-Methyl-2-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(nitromethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biochemical effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1-Methyl-2-(nitromethyl)benzene can be compared with other nitrobenzene derivatives:
2-Nitrotoluene: Similar in structure but with different substitution patterns.
4-Nitrotoluene: Another isomer with the nitro group in the para position.
2-Methyl-1-nitrobenzene: A compound with a similar structure but different reactivity due to the position of the nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Biological Activity
1-Methyl-2-(nitromethyl)benzene, also known as 2-nitrotoluene, is an aromatic compound with significant biological activity that has garnered attention in various scientific fields, including chemistry, biology, and medicine. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 38362-89-9 |
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16 g/mol |
IUPAC Name | This compound |
InChI Key | WMAINSDGLPRZIA-UHFFFAOYSA-N |
The compound can be synthesized through the nitration of toluene, involving specific reagents and conditions that facilitate the introduction of a nitro group into the aromatic ring.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biochemical effects such as:
- Genotoxicity: The compound has been classified as a potential genotoxic agent, indicating its ability to cause DNA damage and mutations. Studies have shown that exposure to nitro compounds can lead to increased rates of carcinogenesis in laboratory animals .
- Cellular Interaction: Research indicates that compounds like this compound can influence cellular pathways by affecting gene expression and enzyme activity. For instance, it may engage with cytochrome P450 enzymes involved in drug metabolism .
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with exposure to this compound:
- Carcinogenic Potential: According to screening assessments conducted by health authorities, this compound may pose health risks due to its classification as a carcinogen based on animal studies .
- Environmental Impact: The compound is not expected to accumulate significantly in organisms but can persist in the environment, raising concerns about long-term ecological effects .
Case Study 1: Genotoxicity Assessment
A study evaluated the genotoxic effects of various nitro compounds, including this compound, using HepG2 liver cells. The results indicated that exposure led to significant DNA damage, highlighting the compound's potential as a genotoxic agent. The study employed assays measuring DNA strand breaks and gene expression changes over time .
Case Study 2: Mechanistic Insights
Research focusing on the reductive metabolism of nitro compounds revealed that this compound could be converted into more reactive species under specific conditions. This transformation was linked to increased cytotoxicity in cultured cell lines, suggesting a mechanism where metabolic activation leads to enhanced biological effects .
Pharmaceutical Development
Given its biological activity, there is ongoing research into the potential pharmaceutical applications of this compound. Its structural characteristics make it a candidate for developing novel therapeutic agents targeting various diseases.
Industrial Uses
The compound is utilized in the synthesis of dyes and pigments, as well as in agrochemical formulations. Its reactivity allows it to serve as an intermediate in producing other valuable chemical products .
Properties
CAS No. |
38362-89-9 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-methyl-2-(nitromethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
WMAINSDGLPRZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[N+](=O)[O-] |
Origin of Product |
United States |
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